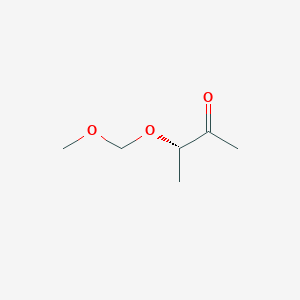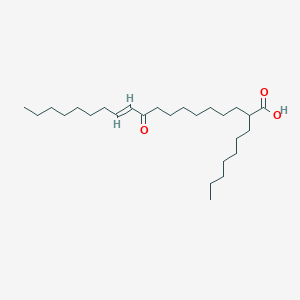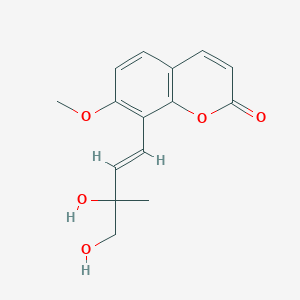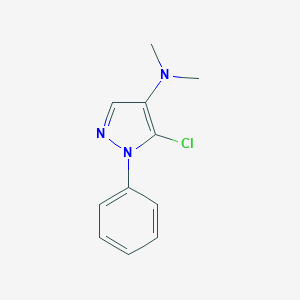
(3S)-3-(Methoxymethoxy)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(Methoxymethoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that is widely used in scientific research. It is a key intermediate in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMK glycidate is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is not well understood. However, it is believed to act as a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to interact with the serotonin system in the brain, leading to increased release of serotonin and other neurotransmitters. It is possible that this compound glycidate may also have effects on the serotonin system, although further research is needed to confirm this.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound glycidate. However, it is known to be a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to have psychoactive effects, including feelings of euphoria, increased sociability, and altered perception of time and space. However, it is important to note that this compound glycidate itself is not a psychoactive substance and does not have these effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-(Methoxymethoxy)butan-2-one glycidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available from a number of suppliers. Additionally, this compound glycidate can be used as a starting material for the synthesis of a wide range of compounds. However, the use of this compound glycidate is tightly regulated in many countries due to its potential use in the illicit drug trade. Researchers must obtain the necessary permits and follow strict guidelines when working with this compound glycidate.
Zukünftige Richtungen
There are several future directions for research on (3S)-3-(Methoxymethoxy)butan-2-one glycidate. One potential area of research is the development of new synthetic routes for the production of this compound glycidate. This could lead to more efficient and cost-effective methods for the synthesis of various drugs. Additionally, further research is needed to better understand the mechanism of action of this compound glycidate and its potential effects on the serotonin system. Finally, this compound glycidate may have potential applications in the development of new drugs with therapeutic properties.
Synthesemethoden
(3S)-3-(Methoxymethoxy)butan-2-one glycidate can be synthesized by the reaction of piperonal with glycidol in the presence of a basic catalyst. This process involves the formation of an intermediate epoxide, which is then hydrolyzed to yield this compound glycidate. The synthesis of this compound glycidate is relatively simple and can be carried out in a laboratory setting. However, due to its potential use in the illicit drug trade, the production of this compound glycidate is tightly regulated in many countries.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Methoxymethoxy)butan-2-one glycidate is primarily used as an intermediate in the synthesis of various drugs. However, it also has potential applications in scientific research. For example, this compound glycidate can be used as a precursor for the synthesis of novel compounds with potential therapeutic properties. Additionally, this compound glycidate can be used as a starting material for the synthesis of isotopically labeled compounds, which can be used in metabolic studies.
Eigenschaften
CAS-Nummer |
106513-36-4 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(3S)-3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
VIKFSFGPOILCGK-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)C)OCOC |
SMILES |
CC(C(=O)C)OCOC |
Kanonische SMILES |
CC(C(=O)C)OCOC |
Synonyme |
2-Butanone, 3-(methoxymethoxy)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)




![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)


